N-(2,6-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
The compound N-(2,6-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by:
- A 1,2,4-triazole core substituted at the 4-position with a prop-2-en-1-yl (allyl) group and at the 5-position with a pyridin-3-yl ring.
- A sulfanylacetamide side chain linked to the triazole’s 3-position, terminating in an N-(2,6-dimethylphenyl) group.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5OS/c1-4-11-25-19(16-9-6-10-21-12-16)23-24-20(25)27-13-17(26)22-18-14(2)7-5-8-15(18)3/h4-10,12H,1,11,13H2,2-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCSNQPHHZEAMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2CC=C)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of growing interest in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological effects, including antimicrobial, anticancer, and other relevant pharmacological activities.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₄H₁₈N₄OS
- Molecular Weight : 302.38 g/mol
- Structural Features :
- Contains a triazole ring
- Sulfanyl group linked to an acetamide moiety
- Substituted phenyl groups that may influence biological activity
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of the triazole ring is particularly noteworthy as it has been associated with enhanced activity against various pathogens.
| Pathogen | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | MIC = 2 µg/mL | |
| Escherichia coli | Moderate activity | |
| Candida auris | Inhibitory effect noted |
The compound's effectiveness against methicillin-resistant strains and drug-resistant fungi suggests its potential as a lead in the development of new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that derivatives of similar compounds can exhibit cytotoxic effects on cancer cell lines. For example:
| Cell Line | Effect | Concentration (IC50) |
|---|---|---|
| A549 (lung cancer) | Significant cytotoxicity | ~10 µM |
| Caco-2 (colon cancer) | Moderate cytotoxicity | ~15 µM |
These findings suggest that this compound may influence cell proliferation pathways, warranting further investigation into its mechanism of action.
The precise mechanism by which this compound exerts its biological effects remains under investigation. However, compounds with similar structures often interact with specific cellular targets:
- Inhibition of Enzymatic Activity : The triazole moiety may inhibit enzymes critical for pathogen survival or cancer cell proliferation.
- Disruption of Membrane Integrity : Antimicrobial activity may result from the compound's ability to disrupt bacterial cell membranes.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.
Case Studies and Research Findings
A recent study highlighted the synthesis and evaluation of related compounds showing promising results in both antimicrobial and anticancer assays. The structure–activity relationship (SAR) analysis indicated that modifications to the phenyl and triazole components significantly impacted biological efficacy.
Notable Research Findings
- Structure–Activity Relationship (SAR) : Variations in substituents on the triazole ring were found to enhance antimicrobial potency against resistant strains.
- Cytotoxicity Profiling : Compounds were tested against various cancer cell lines, revealing a correlation between structural features and cytotoxic effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Target Compound and Analogues
Impact of 4-Position Substitution
- Its smaller size may enhance conformational flexibility compared to bulkier substituents .
- 4-Ethoxyphenyl () : The ethoxy group is electron-donating, increasing lipophilicity and steric bulk. This could improve membrane permeability but reduce binding affinity in sterically constrained active sites .
Impact of 5-Position Substitution
- Pyridin-3-yl (Target Compound) : The nitrogen in pyridine facilitates hydrogen bonding and cation-π interactions, critical for binding to metalloenzymes or nucleic acids .
- Thiophen-2-yl () : Thiophene’s sulfur atom enhances lipophilicity and may participate in hydrophobic interactions, but its lack of basicity reduces polar interactions compared to pyridine .
- Furan-2-yl () : Furan’s oxygen atom offers moderate hydrogen-bonding capacity but is less stable under acidic conditions than pyridine or thiophene .
Acetamide and Aryl Modifications
- compounds feature varied N-aryl groups (e.g., substituted phenyl), which may tune electronic properties and bioactivity .
Hypothetical Bioactivity and Physicochemical Properties
While direct bioactivity data for the target compound are unavailable, inferences can be drawn from structural analogues:
Table 2: Inferred Properties Based on Substituents
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
